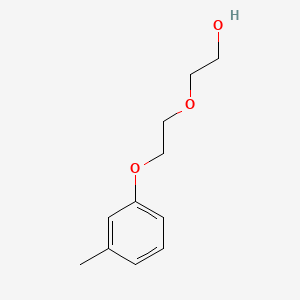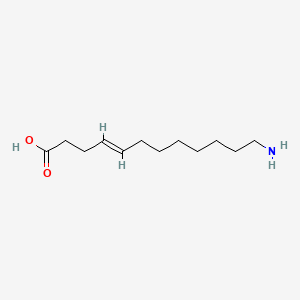
12-Aminododec-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Aminododec-4-enoic acid: is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol It is a derivative of dodecenoic acid, featuring an amino group at the 12th position and a double bond at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Aminododec-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with dodecenoic acid.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or methanol are commonly employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Aminododec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.
Substitution Reagents: Halogenating agents or acylating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives with altered functional groups.
Reduction Products: Saturated derivatives with single bonds.
Substitution Products: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 12-Aminododec-4-enoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amino acid derivatives on cellular processes.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 12-Aminododec-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the double bond play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
12-Aminododecanoic acid: Lacks the double bond at the 4th position.
4-Dodecenoic acid: Lacks the amino group at the 12th position.
12-Aminododec-4-ynoic acid: Contains a triple bond instead of a double bond at the 4th position.
Uniqueness: 12-Aminododec-4-enoic acid is unique due to the presence of both the amino group and the double bond, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
70994-19-3 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
(E)-12-aminododec-4-enoic acid |
InChI |
InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6H,1-3,5,7-11,13H2,(H,14,15)/b6-4+ |
Clé InChI |
HYAXMGTZOLISRL-GQCTYLIASA-N |
SMILES isomérique |
C(CCC/C=C/CCC(=O)O)CCCN |
SMILES canonique |
C(CCCC=CCCC(=O)O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


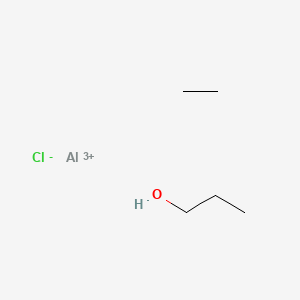
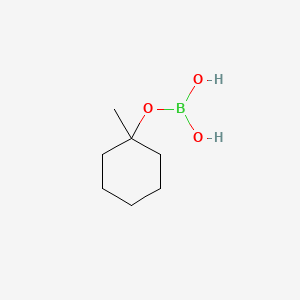


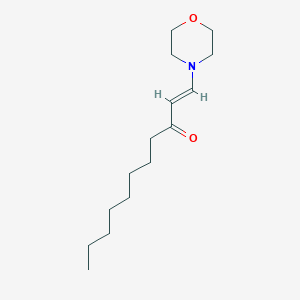
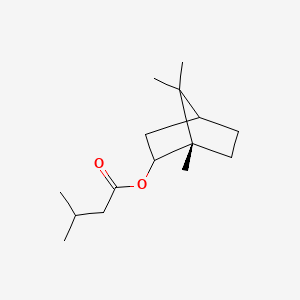


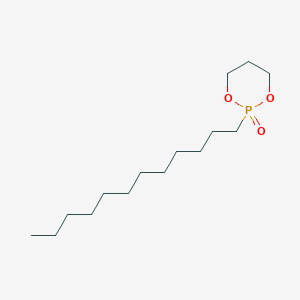
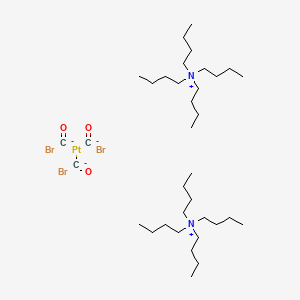
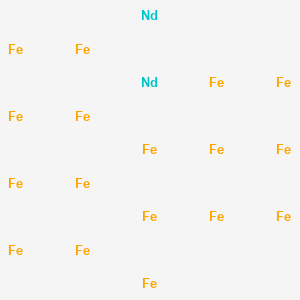
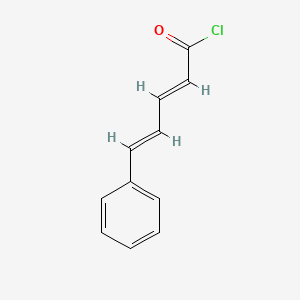
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
